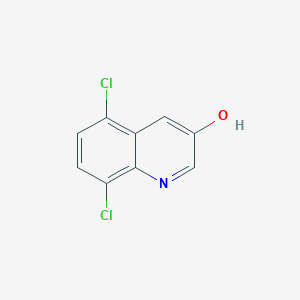

5,8-Dichloroquinolin-3-ol

Description

5,8-Dichloroquinolin-3-ol is a halogenated quinoline derivative characterized by chlorine substituents at the 5- and 8-positions of the quinoline ring and a hydroxyl group at position 3. This compound is utilized in research settings, with suppliers offering high-purity (>98%) formulations for experimental use .

Properties

Molecular Formula |

C9H5Cl2NO |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

5,8-dichloroquinolin-3-ol |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-1-2-8(11)9-6(7)3-5(13)4-12-9/h1-4,13H |

InChI Key |

ANERYYPXQKYLFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=C(C=N2)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dichloroquinolin-3-ol typically involves the chlorination of quinolin-3-ol One common method is the reaction of quinolin-3-ol with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions

Industrial Production Methods

Industrial production of 5,8-Dichloroquinolin-3-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5,8-Dichloroquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5,8-Dichloroquinolin-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dichloroquinolin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The exact molecular pathways and targets are still under investigation, but it is believed to involve the induction of oxidative stress and interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 5,8-Dichloroquinolin-3-ol and its analogs:

Key Findings from Structural and Functional Comparisons:

Halogen Effects: Chlorine vs. Fluorine: The dichloro derivative (5,8-Dichloroquinolin-3-ol) has a higher molecular weight (~213.9 vs. 181.14) and greater lipophilicity than its difluoro analog (5,8-Difluoroquinolin-3-ol) due to chlorine’s larger atomic radius and lower electronegativity . This may enhance interactions with hydrophobic biological targets. Mono- vs.

Positional Isomerism: The 5,8-dichloro substitution pattern (vs. 6,8-dichloro in 6,8-Dichloroquinolin-3-ol) alters electronic distribution across the quinoline ring. For example, the 5,8-dichloro arrangement may create distinct hydrogen-bonding or steric hindrance profiles in molecular interactions .

Saturation Effects: 5,6,7,8-Tetrahydroquinolin-3-ol, with a saturated ring, lacks aromatic conjugation, reducing planarity and rigidity. This could diminish binding affinity to aromatic-rich biological targets (e.g., enzymes or receptors) compared to aromatic analogs like 5,8-Dichloroquinolin-3-ol .

Research Utility: High-purity formulations (>98%) of 5,8-Dichloroquinolin-3-ol and its analogs (e.g., 8-Chloroquinolin-3-ol) are prioritized for experimental reproducibility, as noted by suppliers like GLPBIO .

Biological Activity

5,8-Dichloroquinolin-3-ol is a compound that belongs to the quinoline family and has garnered attention due to its diverse biological activities. This article provides an in-depth exploration of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

5,8-Dichloroquinolin-3-ol is characterized by the presence of chlorine substituents at the 5 and 8 positions of the quinoline ring and a hydroxyl group at the 3 position. This specific arrangement is crucial for its biological activity. The molecular formula is C_9H_6Cl_2N_O, and its molecular weight is approximately 219.06 g/mol.

1. Anticancer Activity

Research indicates that compounds with a 5,8-quinolinedione scaffold exhibit significant anticancer properties. The structure–activity relationship (SAR) studies have shown that modifications at the C-6 and C-7 positions can enhance activity against various cancer cell lines. For example, derivatives of 5,8-dichloroquinolin-3-ol have demonstrated IC50 values ranging from 0.59 to 1.52 µM against different cancer cell lines, including melanoma and glioblastoma .

Table 1: Anticancer Activity of 5,8-Dichloroquinolin-3-ol Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLeS3 | 0.59 | NQO1-dependent antiproliferative effect |

| Compound B | KB-vin | 1.52 | Induces apoptosis via Bcl-2 modulation |

| Compound C | MDA-MB-231 | 0.75 | Dose-dependent mitochondrial dysfunction |

2. Antibacterial Activity

5,8-Dichloroquinolin-3-ol has also been evaluated for its antibacterial properties. Studies have shown that it exhibits activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial DNA synthesis and disruption of cell membrane integrity.

Table 2: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 15 |

3. Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against various fungal strains. The antifungal mechanism is believed to involve the inhibition of ergosterol biosynthesis.

The biological activity of 5,8-dichloroquinolin-3-ol can be attributed to several mechanisms:

- NADPH-dependent quinone oxidoreductase (NQO1) inhibition : This enzyme plays a significant role in cellular redox balance and detoxification processes.

- Induction of apoptosis : The compound promotes apoptosis in cancer cells by modulating Bcl-2 family proteins and activating caspases.

- Disruption of cellular membranes : Its lipophilic nature allows it to penetrate bacterial membranes, leading to cell lysis.

Case Studies

Case Study 1: Anticancer Efficacy in Melanoma Models

A study conducted on melanoma models demonstrated that treatment with 5,8-dichloroquinolin-3-ol derivatives resulted in significant tumor regression compared to control groups. The research highlighted the compound's ability to selectively target cancer cells while sparing normal fibroblasts .

Case Study 2: Antibacterial Activity in Clinical Isolates

In clinical settings, derivatives were tested against multi-drug resistant strains of Staphylococcus aureus. Results showed a marked reduction in bacterial load in treated subjects compared to untreated controls, suggesting potential for therapeutic use in resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.